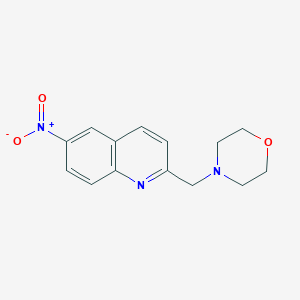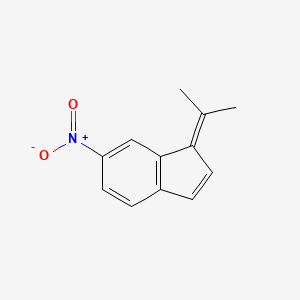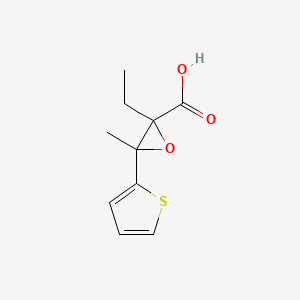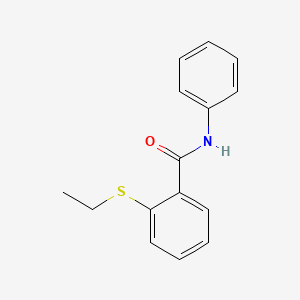
1-(4-Hydroxy-3,5-dimethoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Hydroxy-3,5-dimethoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one is an organic compound with a complex structure that includes both hydroxy and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxy-3,5-dimethoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxy-3,5-dimethoxybenzaldehyde and 4-hydroxyacetophenone.
Condensation Reaction: The key step in the synthesis is a condensation reaction between the starting materials. This reaction is often catalyzed by a base, such as sodium hydroxide, and carried out in a suitable solvent, such as ethanol.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for efficiency and yield, and advanced purification methods are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Hydroxy-3,5-dimethoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydroxy and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
1-(4-Hydroxy-3,5-dimethoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: The compound may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxy-3,5-dimethoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways: It can influence various biochemical pathways, such as those involved in oxidative stress or inflammation.
Comparison with Similar Compounds
Similar Compounds
1-(4-Hydroxyphenyl)-3-phenylpropan-1-one: Lacks the methoxy groups present in 1-(4-Hydroxy-3,5-dimethoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one.
1-(3,4-Dimethoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one: Contains methoxy groups at different positions on the phenyl ring.
Uniqueness
This compound is unique due to the presence of both hydroxy and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications and distinguishes it from similar compounds.
Properties
CAS No. |
666849-45-2 |
|---|---|
Molecular Formula |
C17H18O5 |
Molecular Weight |
302.32 g/mol |
IUPAC Name |
1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(4-hydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C17H18O5/c1-21-15-9-12(10-16(22-2)17(15)20)14(19)8-5-11-3-6-13(18)7-4-11/h3-4,6-7,9-10,18,20H,5,8H2,1-2H3 |
InChI Key |
QXMRIYIAMKIWOQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C(=O)CCC2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


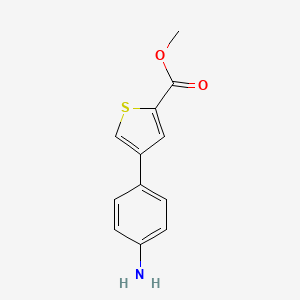
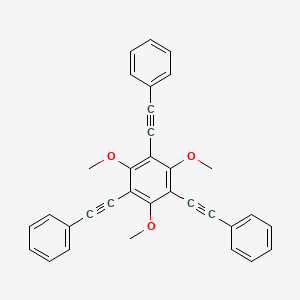


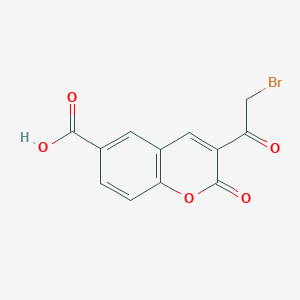
![({2-[6-(Cyclobutylamino)-9H-purin-9-yl]ethoxy}methyl)phosphonic acid](/img/structure/B12529421.png)
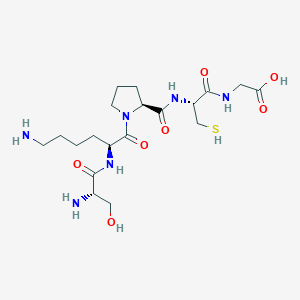
![2-Methyl-1-[3-(methylsulfanyl)phenyl]-2-(morpholin-4-yl)propan-1-one](/img/structure/B12529424.png)
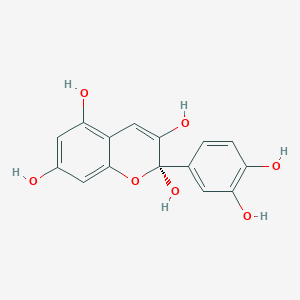
![{[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]methyl}phosphonic acid](/img/structure/B12529429.png)
